N-(2-(1H-benzimidazol-2-yl)ethyl)acetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C11H13N3O/c1-8(15)12-7-6-11-13-9-4-2-3-5-10(9)14-11/h2-5H,6-7H2,1H3,(H,12,15)(H,13,14) |
InChI Key |
VYTQKASBEONUKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N 2 1h Benzimidazol 2 Yl Ethyl Acetamide
Retrosynthetic Analysis and Key Precursors for N-(2-(1H-benzimidazol-2-yl)ethyl)acetamide
A retrosynthetic analysis of this compound reveals a straightforward disconnection strategy. The primary disconnection is at the amide bond, leading to two key precursors: 2-(1H-benzimidazol-2-yl)ethanamine and an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride. This approach simplifies the synthesis into two main stages: the formation of the benzimidazole (B57391) core with the ethylamine (B1201723) side chain and the subsequent acylation.
Further disconnection of 2-(1H-benzimidazol-2-yl)ethanamine points to the foundational precursors for the benzimidazole ring system. This involves a disconnection of the imidazole (B134444) ring, leading to o-phenylenediamine (B120857) and a three-carbon synthon, typically a derivative of β-alanine. This analysis highlights the strategic importance of securing these fundamental building blocks for the successful synthesis of the target molecule.
Key Precursors:
| Precursor Name | Chemical Structure | Role in Synthesis |
| o-Phenylenediamine | C₆H₄(NH₂)₂ | Forms the benzene (B151609) portion of the benzimidazole ring. |
| β-Alanine or its derivatives | HOOCCH₂CH₂NH₂ | Provides the ethylamine side chain and the second nitrogen for the imidazole ring. |
| 2-(1H-benzimidazol-2-yl)ethanamine | C₉H₁₁N₃ | The immediate precursor for the final acylation step. |
| Acetic anhydride or Acetyl chloride | (CH₃CO)₂O or CH₃COCl | Serves as the acetylating agent to form the final amide bond. |
Classical and Modern Synthetic Routes for this compound
The synthesis of this compound can be achieved through various established and contemporary organic synthesis methods. These routes primarily focus on the efficient construction of the benzimidazole core followed by the formation of the amide linkage.
Multi-step Organic Synthesis Approaches
A common and reliable method for synthesizing this compound is through a multi-step sequence. This typically begins with the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative to form the benzimidazole ring. researchgate.netnih.gov
One illustrative pathway involves:
Formation of the Benzimidazole Core: Reacting o-phenylenediamine with a derivative of β-alanine, such as 3-aminopropanoic acid, often in the presence of a dehydrating agent or under high-temperature conditions to facilitate cyclization. banglajol.info
Acylation of the Amine: The resulting 2-(1H-benzimidazol-2-yl)ethanamine is then subjected to an acylation reaction using acetic anhydride or acetyl chloride to yield the final product. researchgate.net
Cyclization Reactions for Benzimidazole Core Formation
The formation of the benzimidazole core is a critical step in the synthesis. The Phillips condensation is a classic method that involves the reaction of o-phenylenediamine with a carboxylic acid at elevated temperatures. researchgate.net In the context of synthesizing the precursor 2-(1H-benzimidazol-2-yl)ethanamine, a protected form of β-alanine might be used to prevent unwanted side reactions.
Modern variations of this cyclization often employ catalysts to achieve milder reaction conditions and higher yields. For instance, various Lewis acids and solid-supported catalysts have been utilized to promote the condensation of o-phenylenediamines with aldehydes or carboxylic acids. nih.goveijppr.com
Acylation and Amide Bond Formation Strategies
The final step in the synthesis is the formation of the amide bond. This is typically a high-yielding and straightforward reaction. The most common methods include:
Reaction with Acetic Anhydride: 2-(1H-benzimidazol-2-yl)ethanamine can be readily acylated by treatment with acetic anhydride, often in the presence of a base or in a suitable solvent. researchgate.netyoutube.com
Reaction with Acetyl Chloride: Alternatively, acetyl chloride can be used as the acylating agent. This reaction is generally faster but may require the use of a non-nucleophilic base to scavenge the HCl byproduct. ekb.eg
These acylation reactions are well-established and provide a reliable means to introduce the acetamide (B32628) functionality onto the ethylamine side chain of the benzimidazole precursor.
Nucleophilic Substitution Reactions in Benzimidazole-Acetamide Synthesis
While direct acylation is the most common route, nucleophilic substitution can also be employed in the synthesis of related structures, which could be adapted for this compound. For instance, a synthetic strategy could involve the reaction of a benzimidazole derivative bearing a leaving group at the 2-position with a nucleophile containing the desired acetamidoethyl side chain.
A plausible, though less direct, route could involve the nucleophilic substitution of a 2-halobenzimidazole with 2-aminoethylacetamide. However, this approach is generally less efficient than the direct acylation of 2-(1H-benzimidazol-2-yl)ethanamine. In some multi-step syntheses of more complex benzimidazole derivatives, intramolecular nucleophilic substitution plays a role in the final ring-closing step to form the benzimidazole core. proquest.com
Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for the synthesis of benzimidazole derivatives. chemmethod.comsphinxsai.com While specific green chemistry protocols for this compound are not extensively documented, general strategies for benzimidazole synthesis can be applied.
Potential Green Chemistry Strategies:
| Strategy | Description | Potential Application |
| Use of Greener Solvents | Replacing hazardous organic solvents with water, ethanol, or solvent-free conditions. chemmethod.com | The condensation of o-phenylenediamine and the acylation step could potentially be performed in greener solvents. |
| Catalysis | Employing reusable catalysts, such as solid-supported acids or metal nanoparticles, to reduce waste and improve efficiency. nih.goveijppr.com | Catalytic cyclization for the benzimidazole core formation would be a key green step. |
| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate reaction times and reduce energy consumption. chemmethod.com | Both the cyclization and acylation steps could be optimized using microwave heating. |
| One-Pot Synthesis | Designing a synthetic route where multiple steps are carried out in a single reaction vessel, minimizing purification steps and solvent usage. sphinxsai.comniscpr.res.in | A one-pot reaction of o-phenylenediamine, a β-alanine derivative, and an acetylating agent could be explored. |
By adopting these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netsciforum.net This technique utilizes microwave radiation to directly and efficiently heat the reaction mixture. For the synthesis of benzimidazole derivatives, microwave irradiation can significantly reduce the time required for the cyclocondensation reaction between o-phenylenediamines and carboxylic acids or their derivatives. scispace.com While a specific protocol for the microwave-assisted synthesis of this compound is not extensively detailed in the reviewed literature, the general principles of microwave-assisted benzimidazole synthesis can be applied. This would typically involve the reaction of o-phenylenediamine with a suitable derivative of 3-acetamidopropanoic acid under microwave irradiation, potentially in the presence of a catalyst. The advantages of this method include rapid heating, increased reaction rates, and often improved yields with cleaner reaction profiles. mdpi.com
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Benzimidazole Derivatives
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Several hours to days | Minutes to a few hours mdpi.com |
| Energy Consumption | High | Low |
| Reaction Yield | Moderate to good | Often higher mdpi.com |
| Side Reactions | More prevalent | Reduced |
| Solvent Usage | Often requires high-boiling solvents | Can be performed with minimal or no solvent scispace.com |
Solvent-Free Systems
Solvent-free or "dry media" synthesis is a green chemistry approach that aims to reduce or eliminate the use of volatile organic solvents, which are often hazardous and environmentally damaging. semanticscholar.org These reactions are typically carried out by mixing the reactants in the absence of a solvent, sometimes with the aid of a solid support or a catalyst. For benzimidazole synthesis, solvent-free conditions can be achieved by grinding the reactants together or by heating them in the absence of a solvent, often under microwave irradiation. semanticscholar.org This approach offers benefits such as reduced environmental impact, simplified work-up procedures, and in some cases, improved reactivity and selectivity. A plausible solvent-free synthesis of this compound would involve the direct reaction of o-phenylenediamine and a suitable acylating agent derived from β-alanine under neat conditions, possibly with a solid acid catalyst.
Continuous-Flow Reactor Methodologies
Continuous-flow chemistry has gained significant attention in both academic and industrial settings as a safe, efficient, and scalable method for chemical synthesis. omicsonline.orgresearchgate.net In a continuous-flow system, reactants are continuously pumped through a reactor, where they mix and react under precisely controlled conditions of temperature, pressure, and residence time. This technology offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automated, multi-step synthesis. researchgate.netsemanticscholar.org The synthesis of benzimidazole derivatives has been successfully demonstrated in continuous-flow reactors, often utilizing solid-supported catalysts to facilitate the reaction and simplify purification. omicsonline.org A continuous-flow process for this compound could be designed by passing a solution of o-phenylenediamine and an appropriate reaction partner through a heated reactor packed with a solid acid catalyst. This would allow for a continuous production of the desired product with minimal manual intervention.
Derivatization Strategies for this compound Analogues
Derivatization of the this compound scaffold is a key strategy for modulating its physicochemical and biological properties. Modifications can be introduced at several positions, including the benzimidazole nitrogen, the benzene ring, and the acetamide side chain.
N-Alkylation of the Benzimidazole Moiety
The secondary amine of the benzimidazole ring is a common site for derivatization. N-alkylation introduces a substituent on the nitrogen atom, which can significantly alter the molecule's properties such as solubility, lipophilicity, and biological activity. nih.govtsijournals.com The reaction typically involves the deprotonation of the benzimidazole NH with a base, followed by nucleophilic attack on an alkyl halide or another suitable electrophile. A variety of alkylating agents can be employed, including simple alkyl halides, benzyl (B1604629) halides, and functionalized alkyl chains. researchgate.net For instance, the synthesis of N-[2-[1-[(4-propan-2-ylphenyl)methyl]benzimidazol-2-yl]ethyl]acetamide has been reported, demonstrating the feasibility of introducing bulky substituents at the N-1 position. nih.gov
Table 2: Examples of N-Alkylation Reactions on Benzimidazole Scaffolds
| Alkylating Agent | Base | Solvent | Product |
|---|---|---|---|
| Benzyl chloride | Potassium Carbonate | Acetonitrile | 1-Benzyl-benzimidazole derivative |
| Ethyl bromoacetate | Sodium Hydride | Tetrahydrofuran | 1-(Ethoxycarbonylmethyl)-benzimidazole derivative beilstein-journals.org |
Substituent Variation on the Benzene Ring of Benzimidazole
Introducing substituents on the benzene ring of the benzimidazole moiety is another important strategy for creating analogues with diverse properties. Electron-donating or electron-withdrawing groups can be incorporated to modulate the electronic character of the benzimidazole system. The synthesis of such analogues typically starts from a substituted o-phenylenediamine. For example, using a 4-nitro-o-phenylenediamine (B140028) as the starting material would lead to the corresponding 5-nitro-benzimidazole derivative. nih.gov Subsequent chemical transformations can be performed on the nitro group, such as reduction to an amino group, which can then be further functionalized. This approach allows for the systematic exploration of the structure-activity relationship by varying the nature and position of the substituents on the aromatic ring. For example, the synthesis of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides has been reported, showcasing the introduction of a nitro group on the benzene ring. nih.gov
Modifications of the Acetamide Side Chain
The acetamide side chain of this compound offers multiple opportunities for modification. The acetyl group can be replaced with other acyl groups by using different carboxylic acid derivatives in the acylation step of the synthesis. For example, using propionyl chloride instead of acetyl chloride would yield the corresponding propanamide analogue, N-[2-(1H-benzimidazol-2-yl)ethyl]propanamide. scbt.comsigmaaldrich.com Furthermore, the amide bond itself can be the target of chemical transformations, although this is generally less common than modifications at the acyl or amine portion. More extensive modifications can involve replacing the entire acetamide group with other functional groups or linkers to explore different chemical spaces. For instance, reaction of the precursor 2-(2-aminoethyl)-1H-benzimidazole with different acyl halides can lead to a diverse library of N-acylated derivatives. chemicalbook.com The synthesis of various N-substituted acetamide derivatives of benzimidazoles has been explored, indicating the versatility of this approach for generating novel compounds. nih.govresearchgate.netevitachem.com
Advanced Spectroscopic and Analytical Characterization of N 2 1h Benzimidazol 2 Yl Ethyl Acetamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For N-(2-(1H-benzimidazol-2-yl)ethyl)acetamide, both ¹H and ¹³C NMR are indispensable. In solution, NH-benzimidazoles can undergo prototropic tautomerism, where the N-H proton exchanges between the two nitrogen atoms of the imidazole (B134444) ring beilstein-journals.orgnih.gov. This exchange can lead to time-averaged signals, simplifying the spectrum for the symmetric benzimidazole (B57391) portion of the molecule beilstein-journals.org.
The ¹H NMR spectrum of this compound provides a distinct fingerprint of its proton environments. The chemical shifts (δ) are influenced by the electronic environment of each proton.
Benzimidazole Protons : The protons on the benzene (B151609) ring of the benzimidazole moiety typically appear in the aromatic region (δ 7.0–7.8 ppm) amazonaws.com. Due to the rapid tautomeric exchange on the NMR timescale, the pairs of protons (H-4/H-7 and H-5/H-6) become chemically equivalent, often presenting as two distinct multiplets or a complex AA'BB' system beilstein-journals.orgclockss.org. The imidazole N-H proton signal is often broad and can be found over a wide range of the spectrum (typically δ 10.0-12.5 ppm), with its exact position and broadness being highly dependent on the solvent and concentration nih.gov.
Ethyl Bridge Protons : The two methylene groups (-CH₂-CH₂-) connecting the benzimidazole ring and the acetamide (B32628) group are expected to appear as two triplets, assuming first-order coupling. The methylene group adjacent to the benzimidazole ring (C2-CH₂) would be deshielded and appear further downfield compared to the methylene group adjacent to the amide nitrogen (NH-CH₂).
Acetamide Protons : The amide N-H proton gives rise to a signal that is often a triplet due to coupling with the adjacent methylene group. Its chemical shift can vary depending on solvent and hydrogen bonding. The methyl protons (-CH₃) of the acetyl group typically appear as a sharp singlet in the upfield region of the spectrum (around δ 1.9-2.1 ppm) illinois.edu.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Benzimidazole N-H | 10.0 - 12.5 | broad singlet |
| Benzimidazole H-4/H-7 | 7.4 - 7.8 | multiplet |
| Benzimidazole H-5/H-6 | 7.1 - 7.4 | multiplet |
| Amide N-H | 7.5 - 8.5 | triplet |
| C2-CH₂ -CH₂-NH | 3.5 - 3.8 | triplet |
| C2-CH₂-CH₂ -NH | 3.0 - 3.3 | triplet |
Note: Predicted values are based on typical chemical shifts for benzimidazole and acetamide derivatives in solvents like DMSO-d₆ or CDCl₃. Actual values may vary based on experimental conditions.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks for each unique carbon atom.
Benzimidazole Carbons : The C2 carbon, positioned between the two nitrogen atoms, is significantly deshielded and appears downfield (typically δ 150-155 ppm) researchgate.net. The quaternary carbons (C3a/C7a) and the methine carbons (C4/C7, C5/C6) of the benzene ring appear in the aromatic region (δ 110-145 ppm) beilstein-journals.orgclockss.org. Similar to the ¹H NMR, fast tautomerism can make pairs of carbons equivalent nih.gov.
Ethyl Bridge Carbons : The two methylene carbons of the ethyl linker will appear in the aliphatic region of the spectrum.
Acetamide Carbons : The carbonyl carbon (-C=O) of the amide group is characteristically found in the downfield region (δ 169-172 ppm) . The methyl carbon (-CH₃) appears far upfield (around δ 22-25 ppm).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Amide C =O | 169.0 - 172.0 |
| Benzimidazole C2 | 150.0 - 155.0 |
| Benzimidazole C3a/C7a | 135.0 - 145.0 |
| Benzimidazole C5/C6 | 120.0 - 125.0 |
| Benzimidazole C4/C7 | 110.0 - 120.0 |
| C2-C H₂-CH₂-NH | 38.0 - 42.0 |
| C2-CH₂-C H₂-NH | 28.0 - 32.0 |
Note: Predicted values are based on typical chemical shifts for benzimidazole and acetamide derivatives. Actual values may vary based on the solvent and other experimental conditions.
Vibrational Spectroscopy Applications
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.
The FTIR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups: the benzimidazole ring, the secondary amide, and the aliphatic ethyl bridge.
N-H Stretching : Two distinct N-H stretching vibrations are expected. The benzimidazole N-H stretch typically appears as a broad band in the 3100-3400 cm⁻¹ region due to hydrogen bonding. The amide N-H stretch also appears in this region, usually around 3300 cm⁻¹ researchgate.net.
C-H Stretching : Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups appear just below 3000 cm⁻¹ mdpi.com.
C=O Stretching (Amide I) : The strong absorption band for the amide carbonyl stretch, known as the Amide I band, is one of the most characteristic peaks in the spectrum, typically appearing between 1630 and 1680 cm⁻¹ researchgate.net.
N-H Bending (Amide II) : The N-H bend, or Amide II band, is another key feature for secondary amides, found between 1510 and 1570 cm⁻¹ researchgate.net.
C=N and C=C Stretching : The stretching vibrations of the C=N bond of the imidazole ring and the C=C bonds of the benzene ring are expected in the 1450-1620 cm⁻¹ region researchgate.net.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Benzimidazole & Amide | 3100 - 3400 | Medium-Strong, Broad |
| C-H Stretch | Aromatic | 3000 - 3100 | Medium |
| C-H Stretch | Aliphatic (CH₂, CH₃) | 2850 - 2960 | Medium |
| C=O Stretch (Amide I) | Secondary Amide | 1630 - 1680 | Strong |
| C=N / C=C Stretch | Imidazole / Benzene | 1450 - 1620 | Medium-Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information based on its fragmentation pattern. For this compound (Molecular Formula: C₁₁H₁₃N₃O), the expected molecular weight is approximately 203.24 g/mol .
In electron impact (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 203. The fragmentation of benzimidazole derivatives is well-documented mjcce.org.mkresearchgate.netjournalijdr.com. Key fragmentation pathways for this molecule would likely include:
Alpha-Cleavage : Cleavage of the C-C bond between the ethyl bridge and the benzimidazole ring, leading to a stable benzimidazolyl-methyl cation (m/z = 131). This is often a prominent peak.
Loss of Acetyl Group : The presence of the acetyl group is often confirmed by a peak corresponding to the loss of a ketene molecule (CH₂=C=O, 42 Da) or an acetyl radical (CH₃CO•, 43 Da) journalijdr.com. A fragment ion at m/z = 43 (CH₃CO⁺) is also characteristic of acetylated compounds and can be the base peak journalijdr.com.
Benzimidazole Ring Fragmentation : The benzimidazole ring itself can fragment through the sequential loss of HCN molecules (27 Da), a characteristic pathway for this heterocyclic system journalijdr.com.
Table 4: Predicted Key Mass Fragments for this compound
| m/z | Predicted Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 203 | [C₁₁H₁₃N₃O]⁺ | Molecular Ion (M⁺) |
| 160 | [M - CH₃CO]⁺ | Loss of acetyl radical |
| 144 | [C₉H₈N₂]⁺ | Cleavage of the ethyl-amide bond |
| 132 | [C₈H₈N₂]⁺ | Alpha-cleavage and rearrangement |
| 131 | [C₈H₇N₂]⁺ | Alpha-cleavage (benzimidazolyl-methyl cation) |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its final purity.
Thin-Layer Chromatography (TLC) : TLC is a rapid and convenient method used to monitor the progress of a reaction and for preliminary purity checks. For benzimidazole derivatives, silica gel is commonly used as the stationary phase ijpsm.comijcrt.org. The mobile phase is typically a mixture of a non-polar solvent (like hexane or benzene) and a polar solvent (like ethyl acetate (B1210297) or acetone), with the ratio adjusted to achieve optimal separation ijpsm.comijcrt.org. Visualization can be achieved under UV light or by using an iodine chamber ijpsm.com.
Column Chromatography : For the purification of larger quantities, column chromatography using silica gel is a standard procedure nih.gov. A solvent system similar to that developed for TLC is employed to elute the compound from the column, effectively separating it from other components of the reaction mixture.
High-Performance Liquid Chromatography (HPLC) : HPLC is a highly sensitive and quantitative technique for assessing the purity of the final compound. Reversed-phase HPLC (RP-HPLC) is commonly used for benzimidazole derivatives researchgate.netsielc.com. In this method, a non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, typically a mixture of water (often buffered and containing an acid like phosphoric acid) and an organic solvent such as acetonitrile or methanol sielc.com. The composition of the mobile phase can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve the necessary separation.
Thin Layer Chromatography (TLC)
Thin-layer chromatography (TLC) is a fundamental and widely utilized chromatographic technique for the separation, identification, and purity assessment of compounds. sigmaaldrich.comscientificlabs.co.ukanalyticaltoxicology.com In the synthesis of this compound and its derivatives, TLC serves as a rapid and cost-effective method to monitor the progress of chemical reactions, identify the presence of starting materials, intermediates, and final products, and determine the optimal solvent systems for larger-scale purification techniques like column chromatography. nih.govresearchgate.netrjpbcs.com
The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica gel, on a flat carrier) and a mobile phase (a solvent or a mixture of solvents). rjpbcs.com The separation is influenced by the polarity of the compounds, the stationary phase, and the mobile phase. The retention factor (Rƒ), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter used for identification.
In the context of benzimidazole derivatives, various solvent systems have been successfully employed to achieve effective separation. The choice of the mobile phase is critical and is often determined empirically to obtain optimal resolution of the components. The purity of synthesized benzimidazole compounds is frequently ascertained by observing a single spot on the TLC plate. nih.govijpsr.com Visualization of the separated spots is typically achieved under UV light or by using iodine vapor. ijpsm.comijcrt.org
Below is a table summarizing various solvent systems used in the TLC analysis of benzimidazole derivatives, as reported in the literature.
| Mobile Phase (Solvent System) | Ratio (v/v) | Application |
| Ethyl Acetate : n-Hexane | 3:5 | Purification of 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole. nih.gov |
| Ethyl Acetate : n-Hexane | 7:3 | Monitoring the synthesis of N-substituted benzimidazole derivatives. |
| Chloroform : Methanol | 9:1 | Monitoring the synthesis of N-substituted benzimidazole derivatives. |
| Toluene : Acetone | 8:2 | Determination of Rƒ values for synthesized benzimidazole derivatives. ijpsm.com |
| Ethyl Acetate : Benzene | 6:4 | Determination of Rƒ values for synthesized benzimidazole derivatives. ijpsm.com |
| Ethyl Acetate : n-Hexane : Methanol | Not Specified | Monitoring the synthesis of 2-(1-amino benzyl) benzimidazole. researchgate.net |
Elemental Analysis for Compositional Verification
Elemental analysis is a crucial analytical technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a pure organic compound. This method provides the percentage of each element present in the molecule, which is then compared with the theoretically calculated values based on the proposed molecular formula. A close correlation between the experimental and calculated values serves as strong evidence for the compound's elemental composition and purity. nih.govresearchgate.netresearchgate.net
For novel synthesized compounds like derivatives of this compound, elemental analysis is an indispensable tool for structural confirmation, complementing spectroscopic data from techniques such as NMR and IR. nih.govijpsr.comnih.gov The structures of newly synthesized benzimidazole derivatives are often confirmed by IR, ¹H NMR, mass spectral data, and elemental analysis. nih.govijpsr.com
The following table presents a compilation of elemental analysis data for various benzimidazole derivatives from scientific literature, illustrating the agreement between the calculated and found elemental percentages.
| Compound | Molecular Formula | Element | Calculated (%) | Found (%) |
| 1-(p-Methoxybenzyl)-2-(p-methoxyphenyl)-benzimidazole | C₂₂H₂₀N₂O₂ | C | 76.72 | 76.51 |
| H | 5.85 | 5.88 | ||
| N | 8.13 | 8.10 | ||
| N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide | C₁₀H₉ClN₂O₂ | C | 54.44 | 54.52 |
| H | 4.11 | 4.15 | ||
| N | 12.70 | 12.63 | ||
| 2-((1H-benzimidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide | C₁₅H₁₂ClN₃OS | C | 56.34 | 56.45 |
| H | 3.78 | 3.82 | ||
| N | 13.14 | 13.21 |
Biological Activity Profiling of N 2 1h Benzimidazol 2 Yl Ethyl Acetamide and Its Analogues in Preclinical Models
In Vitro Evaluation of Antimicrobial Activity
Benzimidazole (B57391) derivatives have been extensively studied for their effectiveness against a wide range of pathogenic microbes. researchgate.netnih.gov The structural versatility of the benzimidazole nucleus allows for modifications that can enhance potency and broaden the spectrum of activity against both bacterial and fungal strains. acs.org
Antibacterial Efficacy Studies in vitro (e.g., against Gram-positive, Gram-negative strains)
Several studies have highlighted the antibacterial potential of N-(2-(1H-benzimidazol-2-yl)ethyl)acetamide analogues. A series of benzimidazole-based acetamide (B32628) derivatives demonstrated notable activity, particularly against the Gram-negative bacterium Pseudomonas aeruginosa. researchgate.net Specifically, compounds designated 2b-2g in one study showed antibacterial activity equivalent to streptomycin (B1217042), with a Minimum Inhibitory Concentration (MIC) value of 125 µg/mL. researchgate.net Another study on N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives found that all tested compounds exhibited inhibitory activity against P. aeruginosa with a MIC of 100 µg/mL. researchgate.netbenthamscience.com Certain derivatives within this series also showed potent effects against Escherichia coli, with MIC values of 50 µg/mL, which was more effective than the comparator, chloramphenicol (B1208) (MIC 100 µg/mL). researchgate.netbenthamscience.com
Further research into other benzimidazole derivatives has identified compounds with significant efficacy against Gram-positive bacteria. For example, a 2-chlorobenzyl triazolium derivative showed potent activity against Staphylococcus aureus with a MIC of 2 μg/ml, a potency comparable to the standard drug norfloxacin. nih.gov Similarly, 2, 4-dinitro substituted benzamide derivatives have demonstrated potent effects against Bacillus subtilis and Salmonella typhi. nih.gov The broad-spectrum potential is evident as various synthesized derivatives have been screened against Gram-positive strains like Staphylococcus aureus and Bacillus subtilis, and Gram-negative strains such as Escherichia coli, Salmonella typhi, Pseudomonas aeruginosa, and Klebsiella pneumoniae. researchgate.net
| Compound/Derivative Series | Bacterial Strain(s) | MIC (µg/mL) | Reference Drug | Reference Drug MIC (µg/mL) | Source |
|---|---|---|---|---|---|
| Benzimidazole-based acetamides (2b-2g) | Pseudomonas aeruginosa | 125 | Streptomycin | 125 | researchgate.net |
| N-(1H-benzimidazol-2-yl)-2-mercaptoacetamides | Pseudomonas aeruginosa | 100 | Chloramphenicol | 50 | researchgate.netbenthamscience.com |
| N-(1H-benzimidazol-2-yl)-2-mercaptoacetamides (2a, 2c, 2e) | Escherichia coli | 50 | Chloramphenicol | 100 | researchgate.netbenthamscience.com |
| 2-chlorobenzyl triazolium derivative (26) | Staphylococcus aureus | 2 | Norfloxacin | 2 | nih.gov |
| 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (N1) | Bacillus subtilis | 1.27 µM | Cefadroxil | - | nih.gov |
| 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (N1) | Salmonella typhi | 2.54 µM | Cefadroxil | - | nih.gov |
Antifungal Efficacy Studies in vitro (e.g., against fungal strains)
The antifungal properties of benzimidazole acetamide analogues have also been well-documented. In a study of benzimidazole-based acetamide derivatives, compounds 2p, 2s, 2t, and 2u were identified as the most potent antifungal agents against Candida krusei, exhibiting a MIC value of 125 μg/mL. researchgate.net While this was less potent than the standard drug ketoconazole (B1673606) (MIC = 62.5 μg/mL), it demonstrates significant activity. researchgate.net The same study found that compounds 2s and 2u also showed inhibitory activity against Fusarium solani with a MIC of 125 μg/mL. researchgate.net
Another series of N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives showed high antifungal activity when compared with ketoconazole against a panel of Candida species, including C. albicans, C. krusei, C. glabrata, and C. parapsilosis. researchgate.netbenthamscience.com It was noted that, in general, these compounds possessed higher antifungal than antibacterial activity. researchgate.netbenthamscience.com Further studies have confirmed the broad-spectrum antifungal potential of benzimidazole derivatives against various fungal strains, including Aspergillus fumigatus, Aspergillus flavus, and Saccharomyces cerevisiae. nih.gov For instance, a derivative containing a chloro group displayed remarkable antifungal activity with MIC values ranging from 25–62.5 µg/ml against three different fungal strains, which was comparable to or better than ketoconazole (MIC = 50 µg/ml). nih.gov
| Compound/Derivative Series | Fungal Strain(s) | MIC (µg/mL) | Reference Drug | Reference Drug MIC (µg/mL) | Source |
|---|---|---|---|---|---|
| Benzimidazole-based acetamides (2p, 2s, 2t, 2u) | Candida krusei | 125 | Ketoconazole | 62.5 | researchgate.net |
| Benzimidazole-based acetamides (2s, 2u) | Fusarium solani | 125 | Ketoconazole | 62.5 | researchgate.net |
| N-(1H-benzimidazol-2-yl)-2-mercaptoacetamides | C. albicans, C. krusei, C. glabrata, C. parapsilosis | - (High Activity) | Ketoconazole | - | researchgate.netbenthamscience.com |
| Chloro-substituted benzimidazole derivative (17) | Various fungal strains | 25 - 62.5 | Ketoconazole | 50 | nih.gov |
| 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(3-chloro-3-bromophenyl)benzamide (N22) | Aspergillus niger | 2.60 µM | Fluconazole | - | nih.gov |
Anticancer and Antiproliferative Investigations in Cell Lines
The potential of benzimidazole derivatives as anticancer agents has attracted significant research interest. acs.org These compounds have been shown to inhibit the proliferation of a wide array of human cancer cell lines, often through mechanisms involving the induction of programmed cell death (apoptosis) and interference with the cell division cycle.
Cytotoxicity and Growth Inhibition Assays (e.g., IC50 determination)
The cytotoxic effects of this compound analogues have been quantified against numerous cancer cell lines using assays that determine the half-maximal inhibitory concentration (IC50). For example, a series of N-alkyl-2-(2-undecyl-1H-benzimidazol-1-yl)acetamides were tested against four human cancer cell lines: A549 (lung), MDA-MB-231 (breast), MCF-7 (breast), and U87 (glioblastoma). preprints.org Within this series, compounds 7h and 7i showed potent inhibition across all tested lines, with IC50 values as low as 17 µg/mL and 14 µg/mL, respectively. preprints.org
Another study synthesized novel benzimidazole derivatives and evaluated their cytotoxic effects against MCF-7 (breast), DU-145 (prostate), and H69AR (small cell lung cancer) cell lines. nih.gov Compound 5 from this series demonstrated significant activity, with IC50 values of 17.8 ± 0.24 µg/mL against MCF-7 and 10.2 ± 1.4 µg/mL against DU-145 cells. nih.gov Furthermore, benzimidazole-thiazole compounds and pyrimidine-benzimidazole hybrids have also shown exceptional anticancer activities, with IC50 values in the low micromolar range against various cancer cell lines. jksus.org For instance, certain benzamide derivatives exhibited potent activity against the HCT116 human colorectal carcinoma cell line, with IC50 values (e.g., 4.53 µM) that were superior to the standard chemotherapeutic drug 5-Fluorouracil (IC50 = 9.99 µM). nih.gov
| Compound/Derivative | Cell Line | Cancer Type | IC50 Value | Source |
|---|---|---|---|---|
| Compound 7h (N,N-Diethyl-2-(2-undecyl-1H-benzimidazol-1-yl)acetamide) | MDA-MB-231 | Breast | 17 µg/mL | preprints.org |
| Compound 7i | MCF-7 | Breast | 14 µg/mL | preprints.org |
| Compound 5 (bromo-derivative) | DU-145 | Prostate | 10.2 ± 1.4 µg/mL | nih.gov |
| Compound 5 (bromo-derivative) | MCF-7 | Breast | 17.8 ± 0.24 µg/mL | nih.gov |
| Compound se-182 | HepG2 | Liver | 15.58 µM | jksus.org |
| Compound se-182 | A549 | Lung | 15.80 µM | jksus.org |
| Compound N18 | HCT116 | Colorectal | 4.53 µM | nih.gov |
| 5-Fluorouracil (Standard) | HCT116 | Colorectal | 9.99 µM | nih.gov |
Apoptosis Induction Studies
A primary mechanism through which benzimidazole derivatives exert their anticancer effects is the induction of apoptosis. scielo.brresearcher.liferesearchgate.net Studies have shown that these compounds can trigger programmed cell death in cancer cells through various molecular pathways. For instance, treatment of HepG2 liver cancer cells with an N-substituted oxoacetamide derivative led to the cleavage of poly ADP-ribose polymerase (PARP), a key marker of apoptosis. mdpi.com This process is often mediated by the activation of caspases, a family of proteases central to the apoptotic cascade. mdpi.com The activation of caspase-3, caspase-8, and caspase-9 has been observed in cancer cells following treatment with these compounds, indicating the involvement of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. mdpi.com
Similarly, a novel imidazo-benzamide derivative was found to induce apoptosis in A549 lung cancer cells by modulating the expression of the apoptotic marker caspase-3. nih.gov Other research on substituted benzamides demonstrated a dose-dependent increase in several apoptotic markers in melanoma cells, including the activation of caspases and the specific cleavage of PARP. nih.gov In MCF-7 breast cancer cells, certain silver(I)-N-heterocyclic carbene complexes derived from benzimidazolium salts were shown to promote cell death by inducing the formation and accumulation of intracellular reactive oxygen species (ROS), which subsequently triggers apoptosis. nih.gov
Cell Cycle Modulation Investigations
In addition to inducing apoptosis, benzimidazole derivatives can inhibit cancer cell proliferation by interfering with the cell cycle. The cell cycle is a tightly regulated process that governs cell division, and its disruption can prevent cancer cells from multiplying. Research has shown that certain novel benzimidazole derivatives can cause a significant increase in the population of cancer cells in the G2/M phase of the cell cycle. nih.gov This arrest at the G2/M checkpoint prevents the cells from entering mitosis and dividing.
Another study involving an acetamide derivative bearing a quinolin-2(1H)-one moiety found that it inhibited the proliferation of nasopharyngeal carcinoma cells by causing an accumulation of cells in the S phase. nycu.edu.tw This indicates that the compound interferes with DNA replication, a critical step for cell division. The ability of these compounds to halt the cell cycle at different phases highlights their potential as multipronged anticancer agents.
Anti-inflammatory Properties in Experimental Models
The benzimidazole scaffold is a key component in many clinically used drugs, and its derivatives have demonstrated significant anti-inflammatory potential. mdpi.com The anti-inflammatory effects of this compound and related compounds have been evaluated through a variety of in vitro and in vivo models.
In vitro Anti-inflammatory Assays
In the search for novel anti-inflammatory agents, researchers have synthesized and evaluated various benzimidazole derivatives for their ability to inhibit key inflammatory enzymes. nih.gov In vitro assays are crucial for determining the direct inhibitory effects of these compounds on enzymes like cyclooxygenase (COX) and lipoxygenase, which are pivotal in the inflammatory cascade.
Some benzimidazole derivatives have shown significant inhibition of COX-2, a key enzyme in the production of pro-inflammatory prostaglandins. nih.gov For instance, certain 2-substituted benzimidazole derivatives demonstrated noteworthy anti-inflammatory potential in luminol-enhanced chemiluminescence assays, with some compounds exhibiting lower IC50 values than the standard drug ibuprofen. nih.gov Molecular docking studies have further elucidated the binding mechanisms of these compounds to COX enzymes, suggesting that the benzimidazole nucleus plays a crucial role in this interaction. nih.govnih.gov
Table 1: In vitro Anti-inflammatory Activity of Selected Benzimidazole Derivatives
| Compound | Assay | Target | Activity | Reference |
|---|---|---|---|---|
| 1-{(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl}-2-(morpholinomethyl)-1H-benzimidazole (5g) | COX Inhibition | COX-2 | IC50 = 8.00μM | nih.gov |
| Compound 5o | COX Inhibition | COX-2 | IC50 = 11.4μM | nih.gov |
| Compound 5q | COX Inhibition | COX-2 | IC50 = 13.7μM | nih.gov |
| B2, B4, B7, B8 (2-substituted benzimidazoles) | Luminol-enhanced chemiluminescence | Not Specified | Lower IC50 than Ibuprofen | nih.gov |
In vivo Models of Inflammation (e.g., rat paw oedema model)
The carrageenan-induced rat paw edema model is a standard and widely used in vivo assay to screen for acute anti-inflammatory activity. nih.govresearchgate.net This model effectively demonstrates the anti-edematous effects of compounds and provides insights into their potential mechanisms of action. nih.gov The inflammatory response in this model is biphasic, with an early phase mediated by histamine and serotonin, and a later phase involving prostaglandins and other inflammatory mediators. mdpi.commdpi.com
Numerous studies have demonstrated the potent anti-inflammatory effects of benzimidazole derivatives in this model. For example, newly synthesized acetamide derivatives of 2-aminobenzimidazole significantly reduced paw edema in rats. nih.gov Other research has shown that certain benzimidazole derivatives exhibit dose-dependent reductions in paw edema, with some compounds showing efficacy comparable to standard drugs like aceclofenac and diclofenac sodium. nih.govbanglajol.info For instance, one study reported that a specific benzimidazole derivative produced a 74.17% inhibition of paw edema. nih.gov
Table 2: In vivo Anti-inflammatory Activity of Benzimidazole Derivatives in the Rat Paw Edema Model
| Compound | Paw Edema Inhibition (%) | Reference |
|---|---|---|
| Compound 1 | 87.72 | banglajol.info |
| Compound 2 | 85.96 | banglajol.info |
| 1-{(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl}-2-(morpholinomethyl)-1H-benzimidazole (5g) | 74.17 ± 1.28 | nih.gov |
| Substituted benzimidazole derivative 11b | 81.75 | researchgate.net |
| Substituted benzimidazole derivative 11d | 86.69 | researchgate.net |
Neuroprotective and Neurological Activity Studies
Oxidative stress-induced neuroinflammation is a key feature of neurodegenerative disorders, leading to neuronal damage and death. nih.gov Benzimidazole derivatives have emerged as promising neuroprotective agents due to their ability to counteract these pathological processes. mdpi.com
Attenuation of Neuroinflammation in Rodent Models
Studies using rodent models of neurodegeneration have shown that benzimidazole-containing acetamide derivatives can effectively attenuate neuroinflammation. mdpi.comnih.gov For instance, in an ethanol-induced neurodegeneration model in rats, treatment with these derivatives ameliorated neuroinflammation, as evidenced by the reduced expression of pro-inflammatory markers such as tumor necrosis factor-alpha (TNF-α), nuclear factor-kappa B (NF-κB), and cyclooxygenase-2 (COX-2). nih.govnih.gov These compounds are believed to exert their effects by modulating pathways involving reactive oxygen species (ROS), TNF-α, NF-κB, and COX-2, thereby preventing neuronal apoptosis. nih.gov The neuroprotective effects are also linked to the inhibition of inflammatory cytokines. nih.gov
Modulation of Oxidative Stress in Neuronal Systems
The accumulation of reactive oxygen species (ROS) in neuronal cells contributes significantly to oxidative stress and subsequent neurodegeneration. sciencellonline.commdpi.com Benzimidazole derivatives have been shown to possess potent antioxidant and free radical scavenging properties, which are crucial for their neuroprotective effects. mdpi.comnih.gov
In preclinical studies, these compounds have demonstrated the ability to ameliorate ethanol-induced oxidative stress by augmenting endogenous antioxidant enzymes like superoxide dismutase (SOD) and glutathione (GSH), and by reducing lipid peroxidation. mdpi.comnih.gov The benzimidazole nucleus is thought to be a key player in these antioxidant activities, potentially activating various antioxidant systems. mdpi.com By scavenging free radicals and boosting the brain's natural defense mechanisms against oxidative damage, these derivatives help protect neurons from oxidative stress-induced death. nih.govresearchgate.net
Anticonvulsant Activity Assessment
Epilepsy is a common neurological disorder characterized by recurrent seizures. ijbpas.com There is a significant need for the development of new antiepileptic drugs with improved efficacy and fewer side effects. researchgate.net Benzimidazole derivatives have been investigated for their potential anticonvulsant activity in various preclinical models.
The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are widely used screening models to evaluate the anticonvulsant potential of new chemical entities. nih.gov Several studies have reported that newly synthesized benzimidazole derivatives exhibit significant anticonvulsant activity in these models. nih.govnih.gov For example, one study found that a series of benzimidazole derivatives showed an ability to inhibit both MES and PTZ-induced convulsions. nih.gov Another study reported that certain 2-substituted benzimidazole derivatives displayed potent anticonvulsant effects, with some compounds showing no neurotoxicity at the tested doses. nih.gov
Table 3: Anticonvulsant Activity of Selected Benzimidazole Derivatives
| Compound | Anticonvulsant Model | Activity | Reference |
|---|---|---|---|
| 2-(4-Chloro-phenyl)-5-nitro-1H-benzimidazole (1A) | MES and PTZ | Maximum activity in both models | nih.gov |
| Compound 4e, 4f, 4g, 4h, 4j | MES and scPTZ | Potent anticonvulsant results | nih.gov |
| 1-(1H-benzo[d]imidazol-2-yl)-N-(3-chlorobenzylidene) hydrazine carboxamide (4e) | MES and scPTZ | Most active in the series, ED50 of 19.3 mg/kg | researchgate.net |
Anthelmintic Activity in Parasitic Models
The benzimidazole scaffold is a core component of many widely used anthelmintic drugs. Research into analogues of this compound has revealed a broad spectrum of activity against various parasitic organisms, including helminths and protozoa. These studies are crucial for the development of new therapeutic agents to combat parasitic diseases, which remain a significant global health issue.
A substantial body of preclinical research has focused on elucidating the anthelmintic potential of this compound analogues. These investigations typically involve both in vitro assays to determine direct efficacy against parasites and in vivo models to assess activity within a host organism.
In vitro studies have demonstrated the efficacy of various 2-phenyl benzimidazole-1-acetamide derivatives against the Indian adult earthworm, Pheretima posthuma, a common model for initial anthelmintic screening. The evaluation focuses on the time taken to induce paralysis and death of the worms. Several analogues have shown activity comparable to or better than the standard drug, albendazole (B1665689) researchgate.netsrce.hrsemanticscholar.org. For instance, compounds such as N-ethyl-2-[2-(4-nitrophenyl)-1H-benzimidazol-1-yl] acetamide and 2-[2-(4-chlorophenyl)-1H-benzimidazol-1-yl]-N-phenyl acetamide were particularly effective in causing worm death researchgate.net. Similarly, another study highlighted that substituted 2-[2-(3-nitrophenyl)-1H-benzimidazole-1-yl] acetamide derivatives showed good activity against Pheretima posthuma when compared to albendazole rjptonline.org.
The antiparasitic activity of these analogues extends to protozoan parasites as well. A series of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides were tested against intestinal and urogenital protozoa. Notably, one compound demonstrated an IC50 of 3.95 µM against Giardia intestinalis, making it seven times more potent than the reference drug benznidazole. Other compounds in the same series were four times more active against Trichomonas vaginalis than benznidazole inventi.in.
Furthermore, benzimidazole derivatives have been investigated for their activity against various species of Leishmania, the protozoan parasite responsible for leishmaniasis. N-benzyl-1H-benzimidazol-2-amine derivatives have shown micromolar activity against Leishmania mexicana, Leishmania braziliensis, and Leishmania donovani promastigotes and amastigotes in vitro nih.gov. One of the more active compounds also inhibited the L. mexicana arginase enzyme, a potential therapeutic target nih.gov. Other research has identified new benzimidazole-triazole derivatives with potential against Leishmania tropica nih.gov.
Activity against trematodes has also been reported. New 2-(aryl)-benzimidazole and 2-amino benzimidazole derivatives were assessed in vitro for their fasciolicidal properties against the liver fluke Fasciola hepatica researchgate.net.
The following table summarizes the representative findings from various preclinical parasitic efficacy studies.
Table 1: Anthelmintic and Antiparasitic Activity of Benzimidazole Acetamide Analogues
| Compound Class | Parasite Model | Key Findings | Reference(s) |
|---|---|---|---|
| 2-phenyl benzimidazole-1-acetamide derivatives | Pheretima posthuma (earthworm) | Several analogues showed faster paralysis and death times compared to albendazole. | researchgate.netsrce.hr |
| Substituted 2-[2-(3-nitrophenyl)-1H-benzimidazole-1-yl] acetamides | Pheretima posthuma (earthworm) | Compounds 3f, 3h, 3i, 3j, and 3k demonstrated good anthelmintic activity. | rjptonline.org |
| 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides | Giardia intestinalis | Compound 7 showed an IC50 of 3.95 µM, 7-fold more active than benznidazole. | inventi.in |
| 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides | Trichomonas vaginalis | Compounds 7 and 8 were 4-fold more active than benznidazole. | inventi.in |
| N-benzyl-1H-benzimidazol-2-amine derivatives | Leishmania mexicana | Compound 8 showed the highest selectivity index against both promastigotes and amastigotes. | nih.gov |
Other Investigated Biological Activities (e.g., Antiviral, Antidiabetic)
Beyond their well-documented antiparasitic effects, analogues of this compound have been explored for other therapeutic applications, most notably for their antiviral and antidiabetic potential.
Antiviral Activity
The benzimidazole nucleus is a component of some clinically used antiviral drugs, which has spurred research into the antiviral properties of its derivatives. Studies have evaluated N-substituted benzimidazole derivatives against a variety of viral pathogens. For instance, a series of 1-benzyl-2-substituted benzimidazoles and 1-(p-chlorophenyl)-2-substituted benzimidazoles were synthesized and tested against plant viruses, showing significant activity against Tobacco mosaic virus and Sunnhemp rosette virus researchgate.net.
In the context of human viruses, novel N-substituted benzimidazole derivatives were screened for activity against Human Immunodeficiency Virus (HIV). One derivative, in particular, inhibited the replication of both HIV-1 and HIV-2 in MT-4 cells, with an EC50 of 35.40 µg/ml ijpsr.com. Other research has focused on coronaviruses, where a Schiff base derivative bearing a cyano and N-isobutyl side chain on the benzimidazole nucleus showed moderate activity against Human coronavirus NL63 (HCoV-NL63) mdpi.com.
Antidiabetic Activity
Recent investigations have highlighted the potential of benzimidazole derivatives in the management of diabetes mellitus. The primary mechanisms explored include the inhibition of key digestive enzymes and direct effects on glucose metabolism.
Several studies have focused on the ability of benzimidazole derivatives to inhibit α-amylase and α-glucosidase, enzymes that are critical for carbohydrate digestion and glucose absorption. New quinolone-2-thio-acetamide-propane hydrazide-benzimidazole derivatives were designed as dual inhibitors of these enzymes. Many of the synthesized compounds were found to be more potent than the standard inhibitor, acarbose. The most active compound was 5-fold and 23.8-fold more potent than acarbose against α-glucosidase and α-amylase, respectively nih.gov. The potential of benzimidazole derivatives as α-glucosidase and α-amylase inhibitors has been noted in other reports as well wisdomlib.org.
In vivo studies have also provided evidence for the antidiabetic effects of benzimidazole compounds. In a study using streptozotocin-induced diabetic rats, the administration of new potassium salt derivatives of benzimidazole-2-carboxaldehyde semicarbazone and thiosemicarbazone improved various biochemical parameters and exhibited antioxidant activity ekb.eg. Another study investigated existing benzimidazole drugs, albendazole and lansoprazole, in a type 2 diabetic rat model. The results suggested that these compounds may exert antidiabetic effects through pathways involving AMPK and PPARγ activation, in addition to α-glucosidase inhibition nih.gov. Furthermore, some novel dihydroimidazo[1,2-a]benzimidazole derivatives have been shown to have pronounced insulinogenic and hypoglycemic effects in both healthy and diabetic animal models consensus.app.
The following table summarizes key findings related to the antiviral and antidiabetic activities of benzimidazole analogues.
Table 2: Other Investigated Biological Activities of Benzimidazole Analogues
| Activity | Compound Class / Derivative | Model | Key Findings | Reference(s) |
|---|---|---|---|---|
| Antiviral | 1-benzyl & 1-(p-chlorophenyl)-2-substituted benzimidazoles | Plant Viruses (TMV, SRV) | Showed significant antiviral activities. | researchgate.net |
| Antiviral | N-substituted benzimidazole derivative (BSD) | HIV-1 and HIV-2 in MT-4 cells | Inhibited viral replication with an EC50 of 35.40 µg/ml. | ijpsr.com |
| Antiviral | N-substituted benzimidazole Schiff base (Compound 31) | Human coronavirus NL63 | Showed moderate activity with an EC50 of 32 µM. | mdpi.com |
| Antidiabetic | Quinolone-2-thio-acetamide-propane hydrazide-benzimidazoles | In vitro enzyme inhibition | Potent dual inhibitors of α-glucosidase and α-amylase, surpassing acarbose. | nih.gov |
| Antidiabetic | Potassium salts of benzimidazole-2-carboxaldehyde | Streptozotocin-induced diabetic rats | Ameliorated biochemical parameters and showed antioxidant effects. | ekb.eg |
| Antidiabetic | Albendazole and Lansoprazole | Type 2 diabetic rats | Showed potential antidiabetic effects, possibly via AMPK and PPARγ activation. | nih.gov |
| Antidiabetic | Dihydroimidazo[1,2-a]benzimidazole derivatives | Diabetic animal models | Demonstrated pronounced insulinogenic and hypoglycemic effects. | consensus.app |
Structure Activity Relationship Sar Studies of N 2 1h Benzimidazol 2 Yl Ethyl Acetamide Derivatives
Impact of Benzimidazole (B57391) Ring Substituents on Biological Activity
Substituents on the benzimidazole ring of N-(2-(1H-benzimidazol-2-yl)ethyl)acetamide derivatives can significantly modulate their biological activity. The nature, position, and electronic properties of these substituents play a critical role in the interaction of these compounds with their biological targets.
Research has shown that the introduction of various functional groups at different positions of the benzimidazole nucleus can lead to a wide range of pharmacological effects, including antimicrobial and anticancer activities. For instance, studies on related benzimidazole derivatives have demonstrated that electron-withdrawing groups, such as nitro (-NO2) or chloro (-Cl) groups, at the C-6 position of the benzimidazole ring can influence the antimicrobial and anticancer potency of the compounds. nih.gov The planar nature of the benzimidazole moiety is considered an essential structural feature for these activities. nih.gov
In a study of 2-substituted N-benzyl benzimidazoles, the introduction of a chloro group on the imidazole (B134444) portion of a related benzimidazole derivative resulted in a compound with high antagonistic activity at the bradykinin (B550075) B1 receptor, with an IC50 of 0.3 nM. nih.gov Another study on 6-substituted benzimidazoles revealed that the incorporation of electron-withdrawing groups at the 6-position of the benzimidazole ring tended to reduce anti-inflammatory activity. nih.gov
The following table summarizes the impact of various substituents on the benzimidazole ring on the biological activity of related benzimidazole derivatives.
| Derivative Class | Substituent and Position | Observed Biological Activity | Reference |
| 6-substituted benzimidazoles | Electron-withdrawing group at C-6 | Reduced anti-inflammatory activity | nih.gov |
| 2-substituted N-benzyl benzimidazoles | Chloro group on the imidazole ring | Potent bradykinin B1 receptor antagonist (IC50 = 0.3 nM) | nih.gov |
| 6-(chloro/nitro)-1H-benzimidazole derivatives | -Cl or -NO2 at C-6 | Influences antimicrobial and anticancer activities | nih.gov |
It is important to note that while these findings provide valuable insights, the specific impact of substituents on the benzimidazole ring of this compound would require direct experimental validation.
Role of the Ethyl Linker and Acetamide (B32628) Moiety in Bioactivity
The ethyl linker and the acetamide moiety are integral components of the this compound scaffold, and their structural features are crucial for biological activity. The length and flexibility of the linker, as well as the chemical nature of the terminal group, can dictate the binding affinity and selectivity of the molecule for its target.
In a study focusing on bradykinin B1 receptor antagonists, a compound featuring an acetamide moiety demonstrated significantly better activity (IC50 = 15 nM) compared to the parent compound (IC50 = 3500 nM), highlighting the importance of the acetamide group for this particular biological effect. nih.gov This suggests that the acetamide group may be involved in key interactions, such as hydrogen bonding, with the receptor.
Furthermore, research on 2-[2-(3-nitrophenyl)-1H-benzimidazol-1-yl] acetamide derivatives has indicated that the acetamide portion of the molecule is a key structural element for anthelmintic activity. rjptonline.org The synthesis of these compounds involves the attachment of an ethyl acetate (B1210297) group to the benzimidazole nitrogen, followed by amidation, underscoring the importance of this side chain. rjptonline.org
The ethyl linker provides a certain degree of conformational flexibility, allowing the molecule to adopt an optimal orientation for binding to its target. The length of this linker is often a critical parameter in drug design, as a linker that is too short or too long can lead to a loss of activity. While specific studies on the variation of the ethyl linker length in this compound are not extensively detailed in the provided context, the consistent presence of a two-carbon chain in active compounds suggests its importance.
The table below illustrates the significance of the acetamide moiety in related benzimidazole derivatives.
| Derivative Class | Key Structural Feature | Observed Biological Activity | Reference |
| Benzimidazole derivatives | Acetamide moiety | Enhanced bradykinin B1 receptor antagonist activity | nih.gov |
| 2-[2-(3-nitrophenyl)-1H-benzimidazol-1-yl] acetamide derivatives | Acetamide moiety | Essential for anthelmintic activity | rjptonline.org |
Influence of N-Substitution on the Benzimidazole Nitrogen
Substitution at the N-1 position of the benzimidazole ring in this compound and its analogs has been shown to be a key determinant of their biological profiles. The introduction of various substituents on the benzimidazole nitrogen can significantly impact the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn affects its pharmacokinetic and pharmacodynamic behavior.
Studies have indicated that N-1 substitution can enhance the chemotherapeutic activity of benzimidazole derivatives. nih.gov For example, the attachment of benzyl (B1604629) groups to the N-1 position has been a successful strategy in the development of drugs like clemizole (B1669166) and candesartan. nih.gov The design of novel N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives has been pursued with the aim of improving their antimicrobial and anticancer properties. nih.gov
The synthesis of various N-substituted benzimidazole derivatives has been reported, where different functionalized halides are reacted with the benzimidazole core in a basic medium. tsijournals.com This synthetic flexibility allows for the exploration of a wide range of substituents at the N-1 position to optimize biological activity.
The following table provides examples of how N-substitution on the benzimidazole ring can influence the biological activity of related compounds.
| Derivative Class | N-1 Substituent | Impact on Biological Activity | Reference |
| Benzimidazole derivatives | Benzyl groups | Enhanced chemotherapeutic activity | nih.gov |
| 6-(chloro/nitro)-1H-benzimidazole derivatives | Various substituted halides | Modulation of antimicrobial and anticancer properties | nih.gov |
| General N-substituted benzimidazoles | Functionalized halides | Potential for diverse biological activities | tsijournals.com |
These findings underscore the importance of the N-1 position as a key site for modification in the design of new and more effective this compound-based therapeutic agents.
Pharmacophore Identification and Optimization Strategies
Pharmacophore modeling is a powerful tool in drug discovery that helps to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. For this compound derivatives, identifying a common pharmacophore model is a crucial step in understanding their mechanism of action and in designing new, more potent analogs.
A pharmacophore model for this class of compounds would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, all arranged in a specific spatial orientation. The benzimidazole ring itself often serves as a key hydrophobic and aromatic feature, while the nitrogen atoms can act as hydrogen bond acceptors. The acetamide moiety provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen).
Pharmacophore models can be developed using either ligand-based or structure-based approaches. In ligand-based modeling, the common structural features of a set of active molecules are identified to create a hypothesis of the essential interactions. Structure-based pharmacophore modeling, on the other hand, utilizes the three-dimensional structure of the biological target to define the key interaction points within the binding site.
Once a pharmacophore model has been established, it can be used for virtual screening of compound libraries to identify new molecules that fit the model and are therefore likely to be active. Furthermore, the model can guide the optimization of existing lead compounds. For example, if a pharmacophore model indicates an unoccupied hydrophobic pocket in the binding site, a hydrophobic group can be added to the lead molecule to improve its binding affinity.
Optimization strategies for this compound derivatives often involve modifying the substituents on the benzimidazole ring, altering the length or nature of the linker, and exploring different functional groups to replace or modify the acetamide moiety, all guided by the insights gained from pharmacophore modeling and SAR studies. The goal of these optimizations is to enhance potency, selectivity, and pharmacokinetic properties of the compounds.
The following table outlines the key steps in pharmacophore identification and optimization for this class of compounds.
| Strategy | Description | Objective |
| Pharmacophore Modeling | Identifying the 3D arrangement of essential chemical features. | To understand the key interactions for biological activity and guide new compound design. |
| Virtual Screening | Using the pharmacophore model to search compound databases. | To identify novel and diverse chemical scaffolds with potential biological activity. |
| Lead Optimization | Systematically modifying the lead compound based on SAR and pharmacophore insights. | To improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. |
Mechanistic Investigations of N 2 1h Benzimidazol 2 Yl Ethyl Acetamide at the Molecular and Cellular Level
Identification of Molecular Targets and Binding Interactions
Enzyme Inhibition Studies (e.g., COX-2, Cathepsin K, CDK8, Tubulin)
There is no available scientific literature that specifically investigates the inhibitory effects of N-(2-(1H-benzimidazol-2-yl)ethyl)acetamide on enzymes such as COX-2, Cathepsin K, CDK8, or tubulin. While various benzimidazole (B57391) and acetamide (B32628) derivatives have been explored as inhibitors of these targets, the activity of this specific compound has not been reported. nih.govnih.govpreprints.orgnih.govnih.govresearchgate.netarchivepp.comnih.govnih.govarchivepp.comnih.govmdpi.comnih.govnih.govnih.govacs.orgnih.govmdpi.comgoogle.comzu.ac.aenih.govresearchgate.net
Receptor Binding Profiling
Specific data on the receptor binding profile of this compound is not available in the current body of scientific literature. Studies on related benzimidazole derivatives have shown interactions with various receptors, but these findings cannot be directly extrapolated to the specific compound .
Modulation of Cellular Signaling Pathways
Apoptotic Pathway Activation
There is no direct evidence in published research to suggest that this compound activates apoptotic pathways. While some related compounds have been shown to induce apoptosis in cancer cell lines, similar studies on this compound have not been documented. researcher.lifemdpi.comnih.govresearchgate.net
Anti-inflammatory Signaling Pathways (e.g., NF-κB, COX-2)
The modulation of anti-inflammatory signaling pathways, such as NF-κB and COX-2, by this compound has not been specifically investigated. Research on other acetamide and benzimidazole derivatives suggests potential anti-inflammatory activity through these pathways, but direct evidence for this compound is lacking. nih.govnih.govnih.govzu.ac.aenih.gov
Antioxidant Enzyme Modulation (e.g., Superoxide Dismutase (SOD), Glutathione (GSH), Nrf2/HO-1 pathway)
Specific studies on the ability of this compound to modulate antioxidant enzymes like Superoxide Dismutase (SOD) and Glutathione (GSH), or to activate the Nrf2/HO-1 pathway, are not present in the available scientific literature. While other benzimidazole derivatives have demonstrated antioxidant properties, these findings are not specific to this compound. nih.govnih.govnih.govzu.ac.aenih.govnih.govresearchgate.netresearchgate.netmdpi.comfrontiersin.orgnih.gov
Interference with Nucleic Acid Processes (e.g., DNA synthesis/repair)
The precise molecular mechanisms by which this compound interferes with nucleic acid processes have not been extensively detailed in publicly available research. However, based on the well-documented activities of other benzimidazole derivatives, it is plausible that this compound may interact with DNA and associated enzymes, thereby affecting DNA synthesis and repair. The benzimidazole scaffold is a common feature in molecules that exhibit significant biological activity, including interference with nucleic acid functions.
Research into the broader class of benzimidazole-containing compounds has revealed several potential mechanisms of action at the molecular and cellular level. These include the inhibition of key enzymes involved in maintaining DNA topology, such as topoisomerases, and the induction of cell cycle arrest, which is often a consequence of DNA damage or interference with DNA replication.
One of the primary ways benzimidazole derivatives have been shown to affect nucleic acid processes is through the inhibition of DNA topoisomerases. nih.gov These enzymes are crucial for resolving topological issues in DNA that arise during replication, transcription, and recombination. By inhibiting topoisomerase I, for example, certain benzimidazole compounds can lead to the accumulation of single-strand DNA breaks, which can trigger cell cycle arrest and apoptosis. nih.gov For instance, several 2-aryl-5-substituted-2,5-bisbenzimidazole derivatives have demonstrated the ability to induce DNA cleavage in the presence of topoisomerase I. nih.gov
Furthermore, many benzimidazole derivatives have been shown to exhibit significant cytotoxic effects against a variety of cancer cell lines. This cytotoxicity is often linked to the disruption of cellular processes involving nucleic acids. While direct evidence for this compound is not available, studies on structurally related N-substituted bis-benzimidazole and N-alkyl-benzimidazol-acetamide derivatives have demonstrated potent antiproliferative activities. These effects are often characterized by low IC50 values, indicating high potency.
The following table summarizes the cytotoxic activity of some representative benzimidazole acetamide derivatives against various human cancer cell lines, providing an indication of the potential biological activity of this class of compounds.
| Compound | Cell Line | IC50 Value |
| N-Alkyl-2-(2-undecyl-1H-benzimidazol-1-yl)acetamide (7i) | A549 (Lung) | 30 µg/ml |
| MDA-MB 231 (Breast) | 27 µg/ml | |
| MCF-7 (Breast) | 14 µg/ml | |
| U87 (Glioblastoma) | 17 µg/ml | |
| N-substituted bis-benzimidazole derivative (9g) | NCI-H522 (Lung) | 50.48 µg/ml |
| NCI-H23 (Lung) | 51.45 µg/ml | |
| N-substituted bis-benzimidazole derivative (9i) | NCI-H522 (Lung) | 47.41 µg/ml |
| NCI-H23 (Lung) | 45.22 µg/ml | |
| N-substituted bis-benzimidazole derivative (9c) | MDA-MB453 (Breast) | 55.89 µg/ml |
| MCF-7 (Breast) | 52.09 µg/ml |
This table presents data on related benzimidazole acetamide derivatives to illustrate the potential cytotoxic activity of this compound class. Data for this compound is not available in the cited sources.
Computational Chemistry and in Silico Studies for N 2 1h Benzimidazol 2 Yl Ethyl Acetamide Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(2-(1H-benzimidazol-2-yl)ethyl)acetamide research, docking simulations are pivotal in elucidating the binding modes of its derivatives with various biological targets.
For instance, in a study on a series of 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides, molecular docking was employed to investigate their interactions with cyclin-dependent kinase-8 (CDK8), a potential target in colon cancer. nih.gov The simulations revealed that the most potent compounds exhibited significant interactions within the CDK8 active site. nih.gov These interactions were primarily hydrophobic, with key residues such as Ile10, Val18, Ala31, Val64, Phe80, Phe82, Leu83, Leu134, and Ala144 playing a crucial role in stabilizing the ligand-protein complex. nih.gov In some cases, hydrogen bonding with residues like Asp86 further anchored the compounds within the binding pocket. nih.gov
Similarly, docking studies on 2-[2-(3-nitrophenyl)-1H-benzimidazole-1-yl] acetamide (B32628) derivatives targeting β-tubulin, an important anthelmintic target, have demonstrated the utility of this approach. proquest.com These simulations indicated that the compounds bind to β-tubulin through hydrophobic interactions with amino acid residues including GLU 200B, THR 201B, TYR 202B, LEU 255B, and MET 259B, as well as van der Waals interactions with other residues. proquest.com
The insights gained from these molecular docking studies are instrumental in understanding the structure-activity relationships of benzimidazole-based compounds and in the rational design of new derivatives with enhanced inhibitory activity.
Molecular Dynamics (MD) Simulations for Binding Stability and Conformations
While molecular docking provides a static snapshot of ligand-target interactions, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to assess the stability of the complex and observe conformational changes over time. Although specific MD simulation studies on this compound were not prominently found in the initial search, the application of this technique to related benzimidazole (B57391) derivatives highlights its importance.
MD simulations can validate the binding poses obtained from docking studies and provide a more accurate estimation of the binding free energy. By simulating the movement of atoms in the ligand-target complex in a solvated environment, researchers can identify key stable interactions and conformational shifts that are crucial for biological activity. For example, MD simulations could be used to confirm the stability of the hydrophobic and hydrogen bonding interactions observed in the docking of benzimidazole derivatives with CDK8 or β-tubulin.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is valuable for predicting the activity of novel compounds and for optimizing lead structures.
A 3D-QSAR study on a series of 2-substituted 1H-benzimidazole-4-carboxamide derivatives as inhibitors of enteroviruses successfully developed a predictive model. biointerfaceresearch.com This model, based on multiple linear regression (MLR) and neural network (NN) methods, was validated using cross-validation techniques. biointerfaceresearch.com Such models can serve as a reference for the synthesis of new compounds with improved antiviral activity. biointerfaceresearch.com
In another study, 2D-QSAR analysis was performed on 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives with antiprotozoal activity. derpharmachemica.com The developed QSAR model indicated that descriptors such as chiV1, chi3Cluster, and XAHydrophobicArea significantly influence the biological activity. derpharmachemica.com The high correlation coefficient (r²) of 0.9740 and cross-validated correlation coefficient (q²) of 0.9588 demonstrated the robustness and predictive power of the model. derpharmachemica.com
These examples underscore the utility of QSAR in identifying key molecular descriptors that govern the biological activity of benzimidazole derivatives, thereby guiding the design of more potent therapeutic agents.
Density Functional Theory (DFT) Calculations for Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound research, DFT calculations are employed to understand the electronic properties of the molecule, which in turn can shed light on its reactivity and interaction with biological targets.
DFT studies on acetamide derivatives have been used to analyze their local reactivity in terms of Fukui functions. nih.govresearchgate.net These calculations help in identifying the nucleophilic and electrophilic attack sites within the molecule. nih.gov For instance, in a study of acetamide derivatives as anti-HIV drugs, DFT calculations revealed that the nitrogen atoms were the primary sites for bond formation with the biological target. nih.govresearchgate.net
Furthermore, DFT can be used to calculate various molecular properties such as dipole moment, polarizability, and hyperpolarizability, which are important for understanding the non-linear optical (NLO) properties of a compound. semanticscholar.org For N-aryl-2-(N-disubstituted) acetamide compounds, DFT calculations have shown that their dipole moment and polarizability values are significant, suggesting potential applications in NLO devices. semanticscholar.org
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug discovery process, as poor pharmacokinetic profiles are a major cause of late-stage drug attrition. nih.gov In silico ADME prediction tools offer a rapid and cost-effective way to evaluate the drug-likeness of compounds at an early stage.
For a series of 2-(4-(methylsulfonyl) phenyl) benzimidazoles, in silico ADME predictions were performed to assess their physicochemical properties, pharmacokinetics, and drug-likeness profiles. nih.gov Similarly, an ADME analysis of benzimidazole derivatives and their cobalt coordination compounds was conducted using the SwissADME service. nih.gov These studies typically evaluate parameters such as lipophilicity (log P), aqueous solubility (log S), blood-brain barrier (BBB) penetration, and human oral absorption. researchgate.net The BOILED-Egg graph, for instance, is a commonly used tool to predict gastrointestinal absorption and brain access. nih.gov
The following table provides an example of the types of ADME properties that can be predicted in silico for benzimidazole derivatives, based on a study of 2-(4-(methyl sulfonyl) phenyl) benzimidazoles. rsc.org
| Compound Code | Lipophilicity (consensus log P) | Molecular Weight ( g/mol ) | Rotatable Bonds | H-bond Acceptors | H-bond Donors | Molar Refractivity | Topological Polar Surface Area (Ų) | % Absorption |
| 11a | 3.24 | 432.49 | 5 | 6 | 2 | 115.33 | 118.23 | 82.23 |
| 11b | 3.81 | 466.94 | 5 | 6 | 2 | 120.01 | 118.23 | 82.23 |
| 11c | 3.29 | 462.52 | 5 | 7 | 2 | 118.45 | 127.46 | 77.25 |
| 11d | 3.57 | 450.49 | 6 | 6 | 2 | 120.59 | 118.23 | 82.23 |
| 11f | 4.37 | 501.38 | 6 | 6 | 2 | 131.64 | 118.23 | 82.23 |
| 11g | 3.83 | 496.97 | 6 | 6 | 2 | 126.29 | 118.23 | 82.23 |
| 11h | 4.15 | 484.93 | 7 | 6 | 2 | 131.28 | 118.23 | 82.23 |
| 11j | 4.16 | 481.97 | 6 | 7 | 2 | 127.13 | 127.46 | 77.25 |
| 11k | 3.61 | 476.55 | 6 | 8 | 2 | 121.57 | 136.69 | 72.27 |
| 11l | 3.94 | 464.51 | 6 | 6 | 2 | 121.75 | 118.23 | 82.23 |
| 12a | 3.58 | 446.52 | 5 | 6 | 1 | 120.24 | 109.00 | 85.39 |
| 12b | 4.06 | 480.97 | 5 | 6 | 1 | 126.04 | 109.00 | 85.39 |
| 12d | 4.64 | 515.42 | 5 | 6 | 1 | 132.07 | 109.00 | 85.39 |
| 12f | 4.45 | 494.99 | 6 | 6 | 1 | 131.55 | 109.00 | 85.39 |
These in silico predictions are invaluable for prioritizing compounds for further experimental evaluation and for identifying potential liabilities early in the drug discovery pipeline.
Future Research Directions and Translational Potential of N 2 1h Benzimidazol 2 Yl Ethyl Acetamide Analogues
Design and Synthesis of Next-Generation Analogues with Enhanced Specificity
The future development of N-(2-(1H-benzimidazol-2-yl)ethyl)acetamide analogues hinges on the rational design and synthesis of next-generation compounds with improved potency and target specificity. Structure-Activity Relationship (SAR) studies are crucial in this endeavor, providing insights into how chemical modifications of the benzimidazole (B57391) scaffold influence biological activity. nih.gov
Key strategies for designing next-generation analogues include:
Scaffold Modification: Alterations to the core benzimidazole structure, such as substitutions on the benzene (B151609) or imidazole (B134444) ring, can significantly impact the compound's interaction with its biological target. For instance, the introduction of specific functional groups can enhance binding affinity and selectivity.
Side Chain Optimization: The acetamide (B32628) side chain of this compound offers a prime location for modification. Synthesizing derivatives with varying alkyl or aryl substituents on the acetamide nitrogen can modulate the compound's pharmacokinetic and pharmacodynamic properties. nih.govpreprints.org
Molecular Hybridization: Combining the benzimidazole pharmacophore with other biologically active moieties can lead to the development of hybrid molecules with dual or synergistic therapeutic effects. This approach has been successfully employed to create novel anticancer and antimicrobial agents. semanticscholar.org
Recent synthetic methodologies, including microwave-assisted synthesis and green chemistry approaches, are enabling the efficient and environmentally friendly production of diverse libraries of benzimidazole derivatives for high-throughput screening. ijpsjournal.com
Table 1: Strategies for Designing this compound Analogues
| Design Strategy | Rationale | Potential Outcome |
|---|---|---|
| Substitution on Benzene Ring | To modulate electronic properties and steric interactions. | Enhanced target binding and selectivity. |
| N-Alkylation of Imidazole Ring | To alter solubility and metabolic stability. | Improved pharmacokinetic profile. |
| Modification of Acetamide Linker | To optimize the distance and orientation relative to the target. | Increased potency and reduced off-target effects. |
| Introduction of Chiral Centers | To achieve stereospecific interactions with the target. | Higher efficacy and better safety profile. |
Exploration of Novel Biological Targets and Therapeutic Areas
The structural versatility of the benzimidazole nucleus allows its derivatives to interact with a wide range of biological targets, making them relevant for numerous therapeutic areas. nih.govsemanticscholar.org While research has established their efficacy as antimicrobial, antiviral, and anticancer agents, future investigations are poised to uncover novel applications. nih.govresearchgate.netsemanticscholar.org
Established and Emerging Therapeutic Areas:
Oncology: Benzimidazole derivatives have shown significant potential as anticancer agents by targeting various mechanisms, including the inhibition of topoisomerases and tubulin polymerization. nih.govsemanticscholar.org The development of analogues with high specificity for cancer-related targets is a major focus of current research. semanticscholar.org
Infectious Diseases: The benzimidazole scaffold is the basis for several anthelmintic drugs. nih.gov Research is ongoing to develop new analogues with broad-spectrum activity against bacteria, fungi, and viruses, including drug-resistant strains. nih.gov
Neurodegenerative Disorders: Recent studies have suggested that certain benzimidazole-containing acetamide derivatives can attenuate neuroinflammation and oxidative stress, indicating their potential in treating neurodegenerative conditions. zu.ac.ae
Inflammatory Diseases: Due to their ability to inhibit enzymes like cyclooxygenases (COXs), benzimidazole derivatives are being explored as anti-inflammatory agents. nih.gov
Table 2: Biological Targets and Therapeutic Potential of Benzimidazole Analogues
| Biological Target | Therapeutic Area | Example of Mechanism |
|---|---|---|
| Tubulin | Cancer | Inhibition of microtubule polymerization, leading to cell cycle arrest. semanticscholar.org |
| Topoisomerase | Cancer | Interference with DNA replication and repair in cancer cells. nih.gov |
| Viral Polymerases | Viral Infections | Inhibition of viral replication. |
| Microbial Enzymes | Bacterial/Fungal Infections | Disruption of essential metabolic pathways in pathogens. nih.gov |
| Kinases | Cancer, Inflammation | Modulation of signaling pathways involved in cell proliferation and inflammation. |
| G-protein coupled receptors (GPCRs) | Various | Modulation of diverse physiological processes. |
Development of Advanced Delivery Systems for Experimental Studies
A significant hurdle in the preclinical development of some benzimidazole analogues is their poor aqueous solubility, which can limit bioavailability and therapeutic efficacy. mdpi.com Advanced drug delivery systems offer a promising solution to overcome these challenges. genesispub.org
Future research will likely focus on the application of nanotechnology-based delivery systems to enhance the therapeutic potential of this compound analogues.
Examples of Advanced Delivery Systems:
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility and stability. The use of randomly methylated β-cyclodextrin has been shown to improve the anticancer activity of flubendazole, a benzimidazole derivative. mdpi.com
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. Liposomes can protect the drug from degradation and facilitate targeted delivery to specific tissues.
Micelles: These are self-assembling nanosized colloidal particles with a hydrophobic core and a hydrophilic shell. They are particularly useful for the delivery of poorly water-soluble drugs. genesispub.org
Polymeric Nanoparticles: These are solid colloidal particles in which the drug is dissolved, entrapped, encapsulated, or attached to a polymer matrix. They offer advantages such as controlled release and the ability to be surface-functionalized for targeted delivery.
Table 3: Comparison of Advanced Drug Delivery Systems for Benzimidazole Analogues
| Delivery System | Advantages | Disadvantages |
|---|---|---|
| Cyclodextrins | High drug loading, improved solubility and stability. mdpi.com | Potential for renal toxicity at high concentrations. |
| Liposomes | Biocompatible, can carry both hydrophilic and hydrophobic drugs. genesispub.org | Low drug loading, potential for instability. |
| Micelles | Small size, can improve bioavailability of hydrophobic drugs. genesispub.org | Can be unstable upon dilution in the bloodstream. |
| Polymeric Nanoparticles | Controlled release, potential for targeted delivery. | Potential for toxicity depending on the polymer used. |
Integration of Omics Technologies in Mechanistic Research
Understanding the precise mechanism of action of this compound analogues is crucial for their rational development. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful, systems-biology approach to elucidate drug mechanisms and identify biomarkers. nih.govmdpi.com
The application of omics technologies in benzimidazole research can:
Identify Drug Targets: By analyzing changes in gene expression (transcriptomics) or protein levels (proteomics) in cells treated with a benzimidazole analogue, researchers can identify the specific pathways and molecular targets affected by the compound. youtube.com
Elucidate Mechanisms of Action: Metabolomics, the study of small molecule metabolites, can reveal how a compound alters cellular metabolism, providing a functional readout of its biological effects. youtube.com
Discover Biomarkers: Omics data can be used to identify biomarkers that predict a patient's response to a particular drug, paving the way for personalized medicine. nih.gov
Uncover Resistance Mechanisms: By comparing the omics profiles of drug-sensitive and drug-resistant cells, researchers can understand the mechanisms of drug resistance and develop strategies to overcome it.
Table 4: Application of Omics Technologies in Benzimidazole Analogue Research
| Omics Technology | Information Gained | Application in Drug Development |
|---|---|---|
| Genomics | DNA sequence variations. | Identify genetic predispositions to drug response or toxicity. |
| Transcriptomics | Gene expression profiles. | Elucidate pathways affected by the drug and identify potential off-target effects. |
| Proteomics | Protein expression and post-translational modifications. | Identify direct protein targets and downstream signaling effects. |
| Metabolomics | Changes in metabolite levels. | Understand the functional impact of the drug on cellular metabolism. |
Prospects for Preclinical Candidate Development
The journey from a promising compound to a preclinical candidate involves a rigorous evaluation of its efficacy, safety, and pharmacokinetic properties. The future of this compound analogues in this regard appears bright, given the extensive knowledge base surrounding the benzimidazole scaffold.
Key steps in preclinical development include:
Lead Optimization: Based on SAR and in vitro screening data, lead compounds are chemically modified to improve their desired properties.
In Vivo Efficacy Studies: The optimized lead compounds are tested in animal models of the target disease to evaluate their therapeutic efficacy.
Pharmacokinetic Profiling: The absorption, distribution, metabolism, and excretion (ADME) properties of the compounds are assessed to determine their behavior in a biological system. In silico ADME predictions can aid in the early selection of compounds with favorable profiles. semanticscholar.org
Toxicology Studies: Comprehensive studies are conducted to identify any potential toxic effects of the drug candidate.
The wealth of data on existing benzimidazole-based drugs can guide the preclinical development of new analogues, potentially streamlining the process and increasing the likelihood of success. The continued application of rational drug design, advanced delivery systems, and omics technologies will undoubtedly accelerate the translation of these promising compounds into novel therapeutics.
Q & A
Q. What are the recommended synthetic protocols for N-(2-(1H-benzimidazol-2-yl)ethyl)acetamide?
The compound is typically synthesized via multi-step reactions starting with benzimidazole precursors. A common approach involves:
- Condensation of 2-aminobenzimidazole derivatives with chloroacetamide or bromoacetamide under reflux conditions in polar solvents (e.g., ethanol or DMF).
- Purification via recrystallization using methanol or ethanol .
- Intermediate steps may include protecting group strategies to prevent side reactions, as seen in analogous benzimidazole-acetamide syntheses .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- 1H/13C NMR : To confirm the benzimidazole ring protons (δ 7.1–7.8 ppm) and acetamide methyl group (δ 2.1–2.3 ppm) .
- FT-IR : To identify N-H stretches (3200–3400 cm⁻¹) and carbonyl vibrations (1650–1700 cm⁻¹) .
- Mass spectrometry (MS) : For molecular ion peak validation (e.g., ESI-MS or HRMS) .
Q. What are the primary research applications of this compound?
- Pharmacology : Investigated for anti-inflammatory, antimicrobial, and anticancer properties due to the benzimidazole moiety’s bioactivity .
- Chemical synthesis : Serves as a precursor for complex molecules, such as hydrazone derivatives or metal complexes .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalyst screening : Use palladium or copper catalysts to enhance coupling efficiency in benzimidazole functionalization .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time .
- Temperature control : Gradual heating (80–100°C) minimizes decomposition of heat-sensitive intermediates .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Multi-technique validation : Combine X-ray crystallography with DFT calculations to verify bond lengths and angles .
- Dynamic NMR studies : Assess rotational barriers in the acetamide group to explain split peaks .
- Cross-referencing databases : Compare with NIST Chemistry WebBook entries for acetamide derivatives .
Q. How to design experiments for evaluating its biological activity?
- In vitro assays :
- Antimicrobial : Broth microdilution (MIC) against Gram-positive/negative bacteria .
- Anti-inflammatory : COX-2 inhibition assays using ELISA .
- Mechanistic studies : DNA binding affinity via fluorescence quenching or molecular docking .
Q. What computational methods support structure-activity relationship (SAR) studies?
- DFT calculations : Predict electron density distribution and reactive sites (e.g., acetamide carbonyl as a hydrogen bond acceptor) .
- Molecular dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes or DNA) to guide synthetic modifications .
Q. How to address stability issues in biological assays?
- pH-dependent studies : Test compound stability in buffers (pH 4–9) to identify degradation products via HPLC .
- Light/temperature sensitivity : Store lyophilized samples at -20°C and avoid prolonged exposure to UV light .
Q. What methodologies analyze metabolic pathways or toxicity?
- In vitro hepatocyte models : Use primary liver cells to assess cytochrome P450-mediated metabolism .
- Ames test : Screen for mutagenicity using Salmonella typhimurium strains .
Data Contradiction & Reproducibility
Q. How to troubleshoot inconsistent biological activity across studies?
- Batch variability : Characterize purity (>95% via HPLC) and confirm stereochemistry (if applicable) .
- Assay conditions : Standardize cell lines, serum concentrations, and incubation times .
- Negative controls : Include reference compounds (e.g., cisplatin for cytotoxicity assays) to validate experimental setups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
